(r)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Chiral resolution Enantioselective synthesis Absolute configuration

This (R)-configured N-Boc-pyrrolidine-benzoic acid hybrid (CAS 2361922-71-4) is a chirally pure building block for medicinal chemistry programs targeting melanocortin-4 receptor (MC-4R) modulators and neuronal nitric oxide synthase (nNOS) inhibitors. The (R) absolute configuration at the pyrrolidine 3-position provides a defined three-dimensional pharmacophore orientation essential for chiral recognition at biological targets. Substitution with the (S)-enantiomer (CAS 2361922-29-2) or racemate (CAS 222987-24-8) may yield irreproducible SAR outcomes and require additional chiral resolution steps. The para-carboxyl group enables direct amide coupling without additional protection, while the acid-labile Boc group supports orthogonal solid-phase deprotection strategies. Procurement of this single enantiomer eliminates the 50% waste burden associated with racemic resolution and ensures diastereoselective downstream transformations.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B8259176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1
InChIKeyQVNMWXVQUZCEFO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid: Chiral Pyrrolidine-Benzoic Acid Building Block for Asymmetric Pharmaceutical Synthesis [CAS 2361922-71-4]


(R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS 2361922-71-4) is a single-enantiomer, N-Boc-protected chiral pyrrolidine-benzoic acid hybrid building block with molecular formula C16H21NO4 and molecular weight 291.34 g/mol . The compound features an (R)-configured pyrrolidine ring linked at the 3-position to a para-substituted benzoic acid moiety, with the pyrrolidine nitrogen protected by an acid-labile tert-butoxycarbonyl (Boc) group that enables orthogonal deprotection strategies in multi-step synthetic routes [1]. It is catalogued as a specialty chiral intermediate distinct from its (S)-enantiomer (CAS 2361922-29-2) and the racemic mixture (CAS 222987-24-8), and is employed in medicinal chemistry programs targeting melanocortin-4 receptor (MC-4R) modulators, neuronal nitric oxide synthase (nNOS) inhibitors, and other chirality-dependent pharmaceutical targets [2][3].

Why Generic Substitution Fails: Enantiomer, Regioisomer, and Protection-Group Differentiation of (R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid


Substituting (R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid with its racemate, opposite enantiomer, or regioisomeric analog is not chemically equivalent in a pharmaceutical synthetic context. The (R) absolute configuration at the pyrrolidine 3-position produces a distinct three-dimensional orientation of the benzoic acid pharmacophore that directly determines chiral recognition at biological targets; the (S)-enantiomer (CAS 2361922-29-2) may exhibit substantially different or absent target engagement . The para (4-) carboxylic acid substitution places the reactive carboxyl group along the molecular long axis with a geometry fundamentally different from the ortho (2-, CAS 889953-29-1) and meta (3-, CAS 2361923-54-6) regioisomers, affecting both the trajectory of amide/ester coupling products and the spatial presentation of downstream functional groups . Furthermore, the Boc protecting group is not interchangeable with other N-protecting groups (e.g., Cbz, Fmoc, acetyl) without altering deprotection conditions, orthogonal compatibility, and intermediate stability profiles [1]. These three axes of differentiation—enantiomeric identity, regiochemical position, and protection-group chemistry—are convolved in any downstream structure-activity relationship, making uncontrolled substitution a source of irreproducible synthetic and biological outcomes.

Quantitative Differentiation Evidence: (R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid vs. Closest Analogs


Enantiomeric Configuration: (R) vs. (S) Absolute Stereochemistry at Pyrrolidine C3 Determines Chiral Recognition

The target compound bears the (R) absolute configuration at the pyrrolidine 3-position. Its enantiomer, (S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid, carries the opposite configuration (CAS 2361922-29-2) . The racemic mixture (CAS 222987-24-8) contains both enantiomers in equal proportion. For chiral drug targets requiring a specific enantiomer—such as melanocortin-4 receptor modulators and neuronal nitric oxide synthase inhibitors synthesized from pyrrolidine-benzoic acid intermediates—the (R) configuration provides a defined spatial presentation that cannot be replicated by the (S)-enantiomer or racemate [1][2]. Use of the incorrect enantiomer in lead optimization or scale-up would produce a diastereomeric downstream product with unpredictable pharmacology.

Chiral resolution Enantioselective synthesis Absolute configuration Drug stereochemistry

Regiochemical Differentiation: Para (4-) vs. Ortho (2-) vs. Meta (3-) Benzoic Acid Substitution Governs Molecular Geometry and Coupling Trajectory

The target compound bears the carboxylic acid at the para (4-) position of the phenyl ring. Its ortho regioisomer, 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS 889953-29-1), places the carboxyl group adjacent to the pyrrolidine attachment point, introducing steric hindrance and intramolecular hydrogen-bonding potential that alter both coupling reactivity and the conformation of derived amides . The meta regioisomer, (R)-3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS 2361923-54-6), positions the carboxyl group at an angle of approximately 120° relative to the pyrrolidine-benzoic acid bond vector, producing a kinked geometry in coupled products . The para-substituted compound projects the carboxyl group linearly along the molecular axis, maximizing the distance between the reactive carboxyl and the Boc-pyrrolidine core—an optimal geometry for generating extended, linear pharmacophores in structure-activity relationship (SAR) studies .

Regioisomerism Molecular geometry Amide coupling Structure-activity relationship

Physicochemical Property Profile: LogP, pKa, and Aqueous Solubility Differentiate the Target from Deprotected and Salt-Form Analogs

The racemic form of the target compound (CAS 222987-24-8) exhibits calculated LogP of 3.05, predicted pKa of 4.31 ± 0.10, polar surface area (PSA) of 66.84 Ų, and calculated aqueous solubility of 0.079 g/L (practically insoluble) at 25 °C . These values place the compound in a moderate lipophilicity range (LogP ~3) with a weakly acidic carboxyl group and low aqueous solubility—a profile characteristic of Boc-protected aromatic carboxylic acid building blocks. In contrast, the deprotected analog 4-(pyrrolidin-3-yl)benzoic acid hydrochloride (MW ~227.69 g/mol as the HCl salt) exhibits significantly enhanced aqueous solubility due to the ionic hydrochloride salt form and the free secondary amine, which introduces a basic center absent in the Boc-protected precursor . This solubility differential has practical consequences: the Boc-protected form is suitable for organic-phase reactions (amide couplings, esterifications), whereas the deprotected HCl salt is preferred for aqueous-phase conjugations or direct biological testing.

Lipophilicity Ionization constant Aqueous solubility Drug-likeness Physicochemical profiling

Procurement Specification Differentiation: Purity, Storage Conditions, and Vendor Availability Across Enantiomeric and Racemic Forms

Procurement specifications differ materially across available forms. The racemic mixture (CAS 222987-24-8) is commercially stocked by multiple vendors: Sigma Aldrich lists it at 95% purity (white solid, store at 0–8 °C) ; Aladdin offers ≥97% purity with storage at 2–8 °C, priced at ¥1,152.90 per 100 mg ; Leyan and CheMenu offer 98% and 95%+ purity, respectively . The single-enantiomer (R)-form (CAS 2361922-71-4) and (S)-form (CAS 2361922-29-2) are less widely stocked and typically command a premium owing to enantioselective synthesis or chiral resolution requirements . The ortho regioisomer (CAS 889953-29-1) from AChemBlock is priced at $160/100 mg (95% purity), providing a procurement benchmark for regioisomeric analogs .

Vendor comparison Purity specification Procurement Chiral building block Supply chain

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Unprotected or Alternatively Protected Analogs

The Boc group on the target compound enables selective deprotection under mild acidic conditions (typically TFA in DCM or HCl in dioxane) without affecting the benzoic acid moiety, which remains available for orthogonal functionalization via amide coupling or esterification [1]. This orthogonal protection is essential for solid-phase peptide synthesis and the construction of peptidomimetics where sequential deprotection and coupling steps are required . The unprotected analog, 4-(pyrrolidin-3-yl)benzoic acid, presents a free secondary amine (pKa ~10–11) that would compete with intended coupling partners and necessitate additional protection/deprotection cycles. The Boc group also enhances organic solvent solubility compared to the free amine or hydrochloride salt form, facilitating homogeneous reaction conditions in aprotic solvents such as DMF, DCM, or THF . Class-level evidence from Boc-protected pyrrolidine literature indicates that Boc deprotection with TFA typically proceeds with >90% yield under standard conditions (TFA/DCM 1:1, RT, 1–2 h), whereas alternative protecting groups (Cbz, Fmoc) require different cleavage conditions (hydrogenolysis or base, respectively) that may be incompatible with other functional groups present in complex synthetic intermediates .

Protecting group strategy Orthogonal deprotection Solid-phase synthesis Peptidomimetics

Optimal Application Scenarios for (R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid in Pharmaceutical R&D and Chemical Procurement


Enantioselective Synthesis of Melanocortin-4 Receptor (MC-4R) Modulator Intermediates

When synthesizing chiral pyrrolidine-carboxylic acid intermediates for MC-4R-targeted programs addressing obesity, diabetes, or sexual dysfunction, the (R)-configured building block provides the defined stereochemistry required for diastereoselective downstream transformations. Patent literature specifically identifies N-Boc-3-(4-carboxyphenyl)pyrrolidine scaffolds as key intermediates en route to MC-4R modulators [1]. The para-carboxyl group enables direct amide coupling to generate the extended pharmacophore without additional protection steps.

Chiral Pyrrolidine Core Construction for Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Programs

Medicinal chemistry programs targeting nNOS inhibition have employed chiral pyrrolidine-benzoic acid intermediates as core scaffolds. Patent US9758507B2 describes chiral synthesis routes to pyrrolidine core compounds for nNOS inhibitors, where the absolute configuration at the pyrrolidine ring directly impacts inhibitor potency and isoform selectivity [2]. The (R)-enantiomer serves as a stereochemically defined entry point for SAR exploration around the pyrrolidine-benzoic acid chemotype.

Solid-Phase Peptidomimetic Synthesis Requiring Orthogonal Boc/Fmoc Protection

In solid-phase synthesis of peptidomimetics incorporating a conformationally constrained pyrrolidine-benzoic acid residue, the Boc-protected building block allows sequential deprotection strategies. The Boc group can be removed on-resin with TFA without cleaving the peptide from acid-stable resins, while the benzoic acid moiety remains available for on-resin coupling to amine-terminated peptide chains [3]. This orthogonal reactivity is not achievable with the unprotected 4-(pyrrolidin-3-yl)benzoic acid analog, which would require additional protection steps.

Procurement of Single-Enantiomer Building Block for Chiral Lead Optimization Libraries

When constructing focused chiral compound libraries for lead optimization, procurement of the single (R)-enantiomer (CAS 2361922-71-4) rather than the racemate (CAS 222987-24-8) eliminates the 50% waste and additional purification burden associated with chiral resolution of diastereomeric products . While the racemate offers broader vendor availability and lower unit cost (from ¥1,152.90/100 mg at ≥97% purity), the single enantiomer is the appropriate choice when the (R)-configuration is required by the target pharmacology and when synthesis scale justifies the procurement premium.

Quote Request

Request a Quote for (r)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.